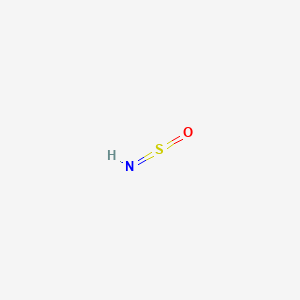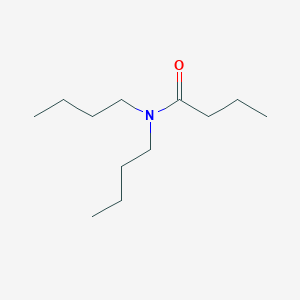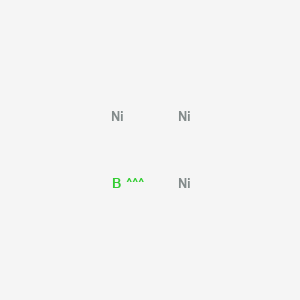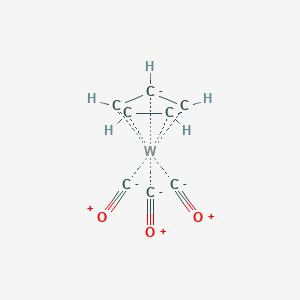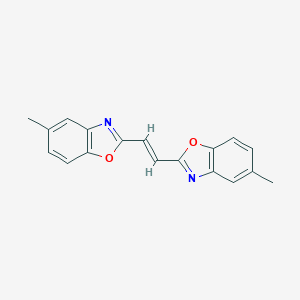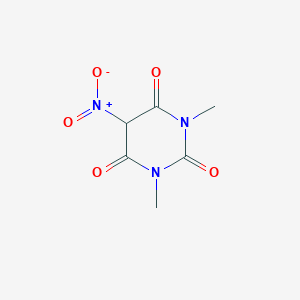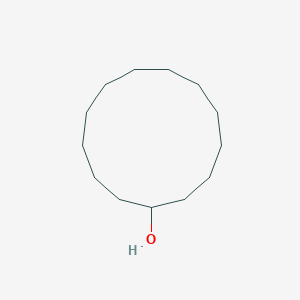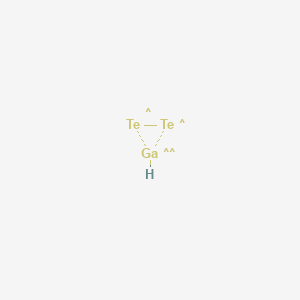
Bronze
Vue d'ensemble
Description
Bronze is one of the earliest metals known to man. It is defined as an alloy made of copper and another metal, usually tin. Compositions vary, but most modern this compound is 88% copper and 12% tin . This compound may also contain manganese, aluminum, nickel, phosphorus, silicon, arsenic, or zinc .
Synthesis Analysis
This compound is synthesized by combining copper and tin in varying proportions. The exact process and proportions can vary depending on the desired properties of the resulting this compound alloy .Molecular Structure Analysis
The molecular structure of this compound depends on its composition. Typically, this compound consists of copper atoms interspersed with tin atoms. The exact arrangement of these atoms can vary depending on the specific alloy and its treatment .Chemical Reactions Analysis
This compound can undergo various chemical reactions, particularly corrosion. For example, this compound alloys in NaCl solution show significant corrosion behavior . The corrosion behavior is influenced by the presence of chloride ions, which react actively with copper alloys .Physical and Chemical Properties Analysis
This compound is a hard, brittle metal that is highly ductile and exhibits low friction against other metals . It is resistant to corrosion and has high tensile strength, good malleability, and can readily be cast into intricate shapes .Applications De Recherche Scientifique
Recherche archéologique
Le bronze est le métal qui définit l'âge du this compound européen et il est au cœur de la recherche archéologique et scientifique depuis plus d'un siècle . Les études archéométallurgiques se sont largement concentrées sur la détermination de l'origine géologique des métaux constitutifs, le cuivre et l'étain, et sur leur déplacement des sites de production aux sites de consommation .
Études de provenance
Les études de provenance visent à identifier les centres d'extraction du cuivre impliqués dans la satisfaction de la demande de métaux à proximité et à distance, et donc à suivre les voies de dispersion du producteur primaire au consommateur .
Circulation et utilisations des métaux
La circulation et les utilisations de ces mêmes métaux, en mettant l'accent sur la durée de vie des unités de métal afin d'estimer les degrés et les rôles du recyclage et les effets des pratiques technologiques connexes .
Artefacts historiques
Cent quatre armes et outils en this compound du premier millénaire au IIe siècle avant notre ère ont été découverts dans cinq fouilles de 2016 à 2022 . La typologie et la datation au radiocarbone suggèrent que les objets en this compound pourraient dater du début de la dynastie Zhou occidentale .
Applications électriques
La conductivité du this compound le rend précieux dans les applications électriques. Il est utilisé dans la production de connecteurs, d'interrupteurs et d'autres composants électriques où un équilibre entre conductivité électrique et résistance mécanique est crucial .
Évaluation de l'état de santé
Les objets en this compound sont également utilisés dans l'évaluation de l'état de santé des bronzes . Les chercheurs ont utilisé le processus hiérarchique analytique et la méthode d'analyse relationnelle grise pour évaluer l'état de santé des bronzes .
Mécanisme D'action
Target of Action
Bronze, an alloy typically composed of 90 percent copper and 10 percent tin , primarily targets microorganisms. Its antimicrobial properties have been exploited since ancient civilizations . The primary targets of this compound are the cells of these microorganisms, including bacteria, fungi, and viruses .
Mode of Action
This compound interacts with its targets through a process known as the oligodynamic effect . This effect involves the release of copper ions from the this compound surface, which are toxic to microorganisms . The main mechanisms of bactericidal activity include the generation of reactive oxygen species (ROS), which irreversibly damage membranes . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the disruption of essential cellular processes in microorganisms. The copper ions released from this compound can lead to RNA degradation and membrane disruption in enveloped viruses . In bacteria, these ions can interfere with vital biochemical pathways, leading to cell death .
Pharmacokinetics
These ions can then interact with microorganisms in the environment, leading to their destruction .
Result of Action
The result of this compound’s action is the destruction of microorganisms, leading to a reduction in microbial populations on the this compound surface . This makes this compound a valuable material for objects that require natural antimicrobial properties, such as door handles, railings, and other frequently touched surfaces.
Action Environment
The efficacy of this compound’s antimicrobial action can be influenced by environmental factors. For instance, the presence of moisture can enhance the release of copper ions from the this compound surface, potentially increasing its antimicrobial efficacy . .
Safety and Hazards
Bronze, particularly in dust or fume form, may pose health hazards. It may cause an allergic skin reaction, is suspected of causing cancer, may damage fertility or the unborn child, may cause harm to breast-fed children, and causes damage to organs (blood, central nervous system, kidneys, lungs) through prolonged or repeated exposure .
Orientations Futures
Propriétés
IUPAC Name |
copper;tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSUQLRTQLHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39445-33-5, 12019-69-1 | |
| Record name | Copper, compd. with tin (4:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39445-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, compd. with tin (6:5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12597-70-5 | |
| Record name | Bronze | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bronze | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the basic composition of bronze?
A1: this compound is primarily an alloy of copper (Cu) and tin (Sn). []
Q2: Are there variations in this compound composition?
A2: Yes, the proportions of copper and tin can vary, leading to different types of this compound with distinct properties. For instance, high-tin bronzes used in ancient weapons often contained higher tin content for increased hardness. [] Additionally, other elements like lead (Pb), zinc (Zn), arsenic (As), aluminum (Al), manganese (Mn), nickel (Ni), and silicon (Si) can be added to modify specific characteristics. [, , , , ]
Q3: What makes this compound suitable for various applications?
A3: this compound exhibits desirable properties such as corrosion resistance, hardness, and a relatively low melting point. [, ]
Q4: What are some historical and modern applications of this compound?
A4: Historically, this compound played a crucial role in tool making, weaponry, and artistic creations due to its favorable casting properties and durability. [, , , , ] Today, this compound finds use in bearings, marine applications, musical instruments, and sculptures, capitalizing on its corrosion resistance and aesthetic appeal. [, , , ]
Q5: What is "this compound disease" and how does it affect this compound artifacts?
A5: this compound disease refers to a type of corrosion characterized by the formation of green, powdery copper chloride compounds like atacamite and paratacamite on the surface of this compound objects. It's primarily triggered by chloride ions (Cl-), leading to the progressive deterioration of the artifact. []
Q6: How do archaeologists determine the origin of ancient this compound artifacts?
A6: Analyzing trace elements in this compound, alongside lead (Pb) isotope ratios, can provide valuable clues about the provenance of the copper ore used in its production. [, ] This analysis helps trace ancient trade routes and understand cultural exchange related to this compound production and use.
Q7: What can archaeological finds tell us about this compound-age societies?
A7: Excavations of this compound artifacts, including tools, weapons, and ceremonial objects, offer insights into past technological advancements, social structures, trade networks, and cultural practices during the this compound Age. [, , , , , , , ]
Q8: How is modern technology being used to study this compound?
A8: Advanced techniques like inductively coupled plasma atomic emission spectrometry (ICP-AES), scanning electron microscopy (SEM), and energy dispersive X-ray spectroscopy (EDS) are employed to analyze the composition, microstructure, and corrosion processes in this compound. [, , , ]
Q9: What are some contemporary research areas related to this compound?
A9: Research focuses on developing new this compound alloys with improved properties like wear resistance, exploring eco-friendly corrosion inhibitors, and understanding the degradation mechanisms of this compound artifacts to aid in their preservation. [, ]
Q10: What are the environmental implications of this compound production and disposal?
A10: Mining copper and tin ores for this compound production can lead to habitat destruction and pollution. [] Responsible mining practices and efficient recycling strategies are crucial to mitigate these impacts. [] Research is ongoing to explore alternative materials and sustainable production methods. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



